benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Lipophilicity Physicochemical property Prodrug design

Benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a synthetic pyridazinone derivative (molecular formula C₁₄H₁₄N₂O₅, MW 290.27 g/mol for the parent acetic acid; the benzyl ester is C₂₁H₂₀N₂O₅, MW 380.4 g/mol) [REFS-1, REFS-2]. The compound features a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 1 with a benzyl acetate ester.

Molecular Formula C21H20N2O5
Molecular Weight 380.4 g/mol
Cat. No. B12177446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Molecular FormulaC21H20N2O5
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OCC3=CC=CC=C3)OC
InChIInChI=1S/C21H20N2O5/c1-26-18-10-8-16(12-19(18)27-2)17-9-11-20(24)23(22-17)13-21(25)28-14-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3
InChIKeyKTNWYBSFRAPQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate: Procurement-Ready Pyridazinone Scaffold with Uncharacterized Selectivity Profile


Benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a synthetic pyridazinone derivative (molecular formula C₁₄H₁₄N₂O₅, MW 290.27 g/mol for the parent acetic acid; the benzyl ester is C₂₁H₂₀N₂O₅, MW 380.4 g/mol) [REFS-1, REFS-2]. The compound features a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 1 with a benzyl acetate ester . It is commercially available from screening-compound suppliers, but as of 2026, no primary research publications, patent exemplifications, or authoritative database bioactivity records exist for this specific compound [REFS-4, REFS-5].

Why Benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate Cannot Be Assumed Equivalent to Other Pyridazinone Acetates


The pyridazinone class exhibits profound sensitivity to substitution pattern: even minor alterations at the N-1 position switch selectivity between PDE3 and PDE4 isoforms [1], while the ester-vs-acid moiety dictates aldose reductase inhibitory potency, with esterification typically reducing activity by ≥10-fold and free carboxylic acid groups being essential for target engagement [2]. The target compound's unique combination of a benzyl ester prodrug motif and a 3,4-dimethoxyphenyl C-3 substituent places it at an untested intersection of two SAR determinants; without direct comparative data, assuming interchangeability with the free acid (CAS 1219578-35-4), the methyl ester, or analogs bearing alternative C-3 aryl groups (e.g., 4-fluorophenyl, naphthyl) is scientifically unsupported [3].

Quantitative Differentiation Evidence for Benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate: Gap Analysis


Physicochemical Lipophilicity vs. Parent Free Acid: A Predicted logP Advantage Relevant to Membrane Permeability

The target benzyl ester has a calculated SlogP of 3.16 [1] compared to the parent carboxylic acid [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1219578-35-4), which is predicted to have a logP approximately 1.0–1.5 lower due to the ionizable acid group . No experimental logP or permeability data are available for either compound; the comparison relies entirely on in silico estimates and class-level inference that esterification of pyridazinone acetic acids increases lipophilicity by 1–2 log units [2]. Note: This is a predicted, not measured, difference.

Lipophilicity Physicochemical property Prodrug design logP

Absence of Direct PDE4 Inhibitory Data for Target Compound: Benchmarking Against the Class Reference Pyridazinone 3b

The structurally related 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one ('pyridazinone 3b') was profiled against PDE3 and PDE4, showing moderate dual activity: PDE4 pIC₅₀ = 6.5 (IC₅₀ ≈ 316 nM), PDE3 pIC₅₀ = 6.6 (IC₅₀ ≈ 251 nM) [1]. In contrast, all phthalazinone analogs in the same study showed exclusive PDE4 selectivity [1]. The target compound differs from pyridazinone 3b by replacing the 4,5-dihydro saturation with full aromaticity and adding a benzyl acetate N-substituent—modifications that the SAR suggests would enhance PDE4 potency and selectivity, but the target compound itself was never tested in this or any other PDE assay. This evidence is class-level inference extrapolated from a structurally related but distinct compound.

Phosphodiesterase PDE4 PDE3 Selectivity

Esterase Lability of the Benzyl Ester Moiety: A Potential Prodrug Activation Pathway Not Present in Amide or Acid Analogs

The benzyl acetate ester at the N-1 position of the target compound is susceptible to enzymatic hydrolysis by carboxylesterases (CES1/CES2) to yield the free acetic acid metabolite [1]. By contrast, the acetamide analog N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide and the urea analog 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea are metabolically stable toward esterases [REFS-2, REFS-3]. No experimental hydrolysis half-life or metabolite identification data exist for the target compound in any species; the prodrug hypothesis is based entirely on the well-established lability of benzyl esters in biological matrices. This is a class-level inference, not a direct measurement.

Prodrug Ester hydrolysis Carboxylesterase Metabolic activation

Appropriate Use Cases for Benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate Given Evidence Gaps


Scaffold for Exploratory SAR Libraries Targeting PDE4 or c-Met Kinase

The 3,4-dimethoxyphenyl-pyridazinone core is a validated pharmacophore for PDE4 inhibition and c-Met kinase inhibition, as demonstrated by the pyridazinone 3b series (PDE4 pIC₅₀ = 6.5) [1] and the Dorsch et al. c-Met inhibitor series (enzymatic IC₅₀ = 30 nM range) [2]. The target compound can serve as a synthetic intermediate or library scaffold for systematic N-1 and C-3 SAR exploration, provided users first generate their own in-house bioactivity data.

Prodrug Candidate for Aldose Reductase or COX-2 Inhibitor Programs Requiring Enhanced Membrane Penetration

Pyridazinone acetic acids have established aldose reductase inhibitory activity (IC₅₀ range 10⁻⁵ to 10⁻⁴ M) [3] and COX-2 inhibitory activity [4]. The benzyl ester motif in the target compound is a classical prodrug strategy to mask the carboxylic acid, potentially improving cellular uptake. This application is contingent upon the user experimentally confirming (a) that the ester is hydrolyzed intracellularly to the active acid and (b) that the released acid retains target potency.

Negative Control or Inactive Comparator for Benzyl-Pyridazinone NNRTI Programs

A series of benzyl pyridazinones demonstrated activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [5]. The target compound, bearing a 3,4-dimethoxyphenyl group at C-3 rather than the substituted phenyl rings typical of active NNRTIs, may exhibit reduced or absent RT inhibitory activity and could serve as a structurally matched negative control. This hypothesis requires experimental verification.

Physicochemical Probe for logP-Dependent Property Optimization

With a calculated SlogP of 3.16 and logS of -5.71 [6], the target compound occupies a lipophilicity range distinct from both the more polar free acid analogs (estimated logP < 2) and the more lipophilic naphthyl-substituted analogs. It can serve as a reference point for calibrating in silico ADME models within a pyridazinone chemical series.

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